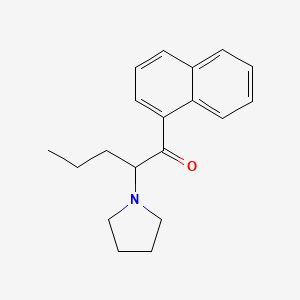
1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazoline ring substituted with a pyridylcarbonyl group and a phenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Vorbereitungsmethoden
The synthesis of 1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline typically involves the reaction of chalcones with hydrazine derivatives. One common method includes the condensation of 4-pyridinecarboxaldehyde with acetophenone to form the corresponding chalcone, followed by cyclization with hydrazine hydrate under acidic conditions. This reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to yield the desired pyrazoline compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of dihydropyrazoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include various substituted pyrazolines and pyrazoles, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has shown promise in modulating the activity of certain enzymes, making it a candidate for drug development.
Medicine: The compound exhibits various pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
In the context of its antimicrobial and antiviral activities, the compound disrupts the function of essential proteins in pathogens, leading to their inactivation and subsequent cell death. Its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline can be compared with other similar compounds, such as:
1-(4-Pyridylcarbonyl)benzotriazole: This compound shares the pyridylcarbonyl group but differs in the heterocyclic core, which is a benzotriazole instead of a pyrazoline.
2-Methoxy-4-[5-(substituted phenyl)-1-(4-pyridylcarbonyl)-4,5-dihydro-1H-3-pyrazolyl] phenoxy acetic acid: This derivative includes additional functional groups that enhance its biological activity, particularly against mycobacterial infections.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a balance of reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
121306-60-3 |
|---|---|
Molekularformel |
C15H13N3O |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
(3-phenyl-3,4-dihydropyrazol-2-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C15H13N3O/c19-15(13-6-9-16-10-7-13)18-14(8-11-17-18)12-4-2-1-3-5-12/h1-7,9-11,14H,8H2 |
InChI-Schlüssel |
NCNSWABPPPVHPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



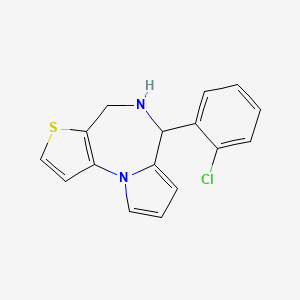

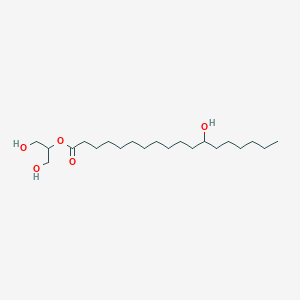
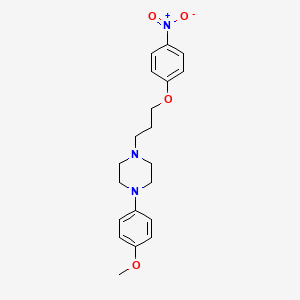

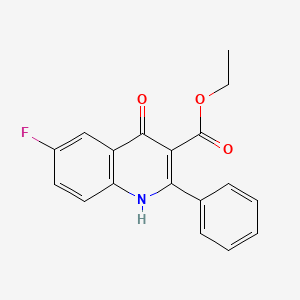
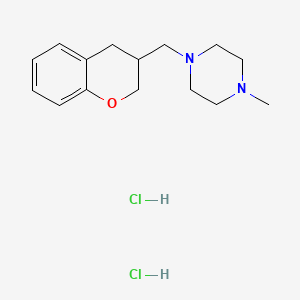
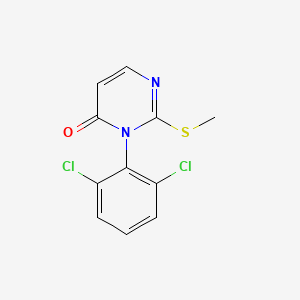
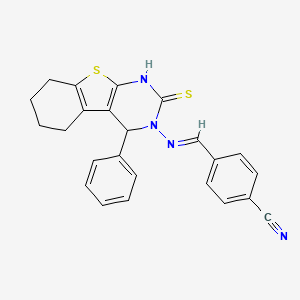
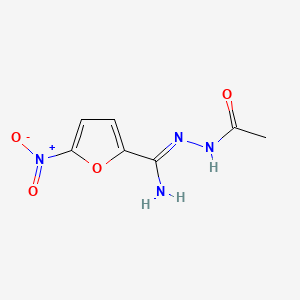
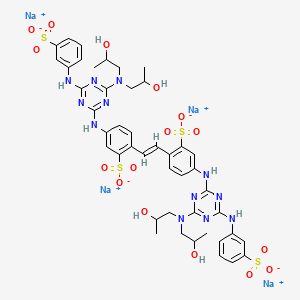
![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)
